Naphthalen-1-yl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
1-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C20H19N3O This compound is characterized by the presence of a naphthyl group, a pyrimidinyl group, and a piperazino group, making it a unique and versatile molecule in the field of organic chemistry
Preparation Methods
The synthesis of 1-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves several steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthylamines.
Scientific Research Applications
1-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to interact with alpha1-adrenergic receptors, which play a crucial role in the contraction of smooth muscles in blood vessels . The compound’s binding to these receptors can modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
1-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:
1-(2-Naphthyl)piperazine derivatives: These compounds share the naphthyl and piperazine moieties but differ in their additional functional groups.
Piperidine derivatives: These compounds contain a piperidine ring instead of a piperazine ring and exhibit different chemical and biological properties.
Aryl piperazine derivatives: These compounds have an aryl group attached to the piperazine ring and are studied for their potential therapeutic applications.
The uniqueness of 1-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
naphthalen-1-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H18N4O/c24-18(17-8-3-6-15-5-1-2-7-16(15)17)22-11-13-23(14-12-22)19-20-9-4-10-21-19/h1-10H,11-14H2 |
InChI Key |
OSLMLCZKLRYEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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